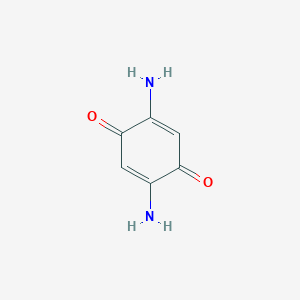

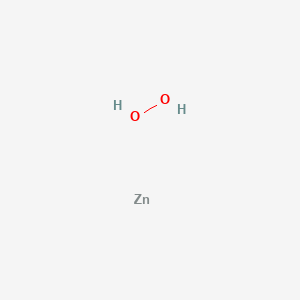

Hydrogen peroxide;ZINC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc peroxide (ZnO2) appears as a bright yellow powder at room temperature. It was historically used as a surgical antiseptic . More recently, zinc peroxide has also been used as an oxidant in explosives and pyrotechnic mixtures . Its properties have been described as a transition between ionic and covalent peroxides .

Synthesis Analysis

The performance of H2O2 generation was investigated in Zn-CNTs with oxygen aeration . Also, the first metal (H2O2) adduct was reported, which is made possible by incorporating intramolecular hydrogen-bonding interactions with bound H2O2 .Molecular Structure Analysis

The underlying 2e− ORR catalytic mechanism was unveiled, in aspect of reaction pathway, thermodynamic free energy diagram, limiting potential, and volcano plots .Chemical Reactions Analysis

Hydrogen peroxide can react in different ways because oxygen atom in H2O2 molecule can be reduced or oxidized . Hydrogen peroxide decomposes into water and oxygen gas (O2) when temperature increases or exposing to the sunlight .Physical And Chemical Properties Analysis

Hydrogen peroxide is a viscous liquid that has strong oxidizing properties . It is commonly used to bleach human hair . Zinc peroxide appears as a bright yellow powder at room temperature .Wissenschaftliche Forschungsanwendungen

Hydrogen Peroxide in Direct Synthesis

Hydrogen peroxide (H2O2) is a highly efficient and green oxidant, making it one of the 100 most important chemicals in the world . It is used in the direct synthesis of H2O2 from H2 and O2 by noble-metal catalyst, fuel cell, and plasma methods .

Hydrogen Peroxide in Electrosynthesis

In a strong acidic environment, hydrogen peroxide can be synthesized using cationic surfactants . The surfactants near the electrode surface increase the oxygen solubility and transportation, and they provide a shielding effect that displaces protons from the electric double layer .

Hydrogen Peroxide in Oxidation Reactions

Hydrogen peroxide is categorized as a green oxidant, since its only by-product is water, offering novel opportunities for the development of green and sustainable protocols .

Hydrogen Peroxide in Environmental Applications

Hydrogen peroxide has various environmental applications . It is often used as a mild oxidant in chemical processes .

Zinc in Biological Functions and Therapeutic Potential

Zinc (Zn) displays a wide range of biological functions. Zn ions control intercellular communication and intracellular events that maintain normal physiological processes . Perturbed Zn homeostasis has been implicated in the pathogenesis of several chronic human diseases .

Zinc in Nanoparticle Synthesis

Zinc, an essential micronutrient, is significant for chloroplast development, activation of certain enzymes, and primary metabolism . Nano zinc oxide (ZnO) is the most widely used zinc nanoparticle .

Zinc in Industrial Applications

The major uses of zinc metal are in galvanizing iron and steel against corrosion and in making brasses and alloys for die-casting .

Zinc in Battery Technology

Zinc is being researched for its potential in battery technology . It is known for its role as the regulatory, structural, and catalytic component of at least 3000 proteins, including enzymes and transcription factors .

Wirkmechanismus

- In the Fenton reaction, H₂O₂ reacts with iron (Fe²⁺) or copper (Cu²⁺) ions, generating highly reactive hydroxyl radicals (•OH). These radicals cause oxidative damage to cellular components .

- Zinc, as a cofactor for antioxidant enzymes (e.g., superoxide dismutase), helps convert harmful ROS (such as superoxide radicals) into less reactive species like H₂O₂. This process protects cells from oxidative stress .

Mode of Action

Safety and Hazards

Zinc peroxide is very hazardous in case of skin contact, of eye contact, ingestion, or inhalation . It has been shown to be corrosive to skin . Prolonged exposure may result in skin burns and ulcerations . Over-exposure by inhalation may cause respiratory irritation . Hydrogen peroxide can cause irritation to the eyes, nose, skin, and throat .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

hydrogen peroxide;zinc |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O2.Zn/c1-2;/h1-2H; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLINORNFHVEIFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

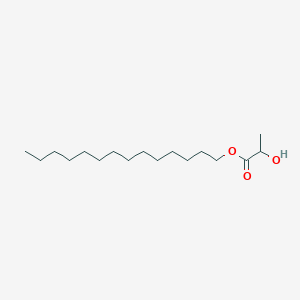

OO.[Zn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrogen peroxide;ZINC | |

CAS RN |

1314-22-3 |

Source

|

| Record name | Zinc peroxide (Zn(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.